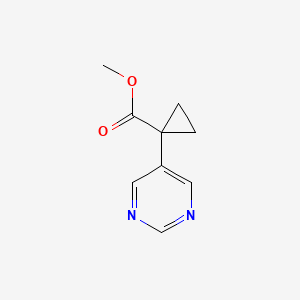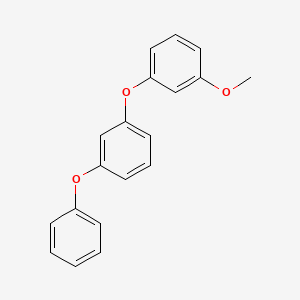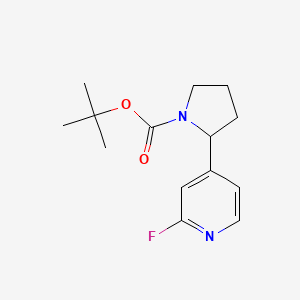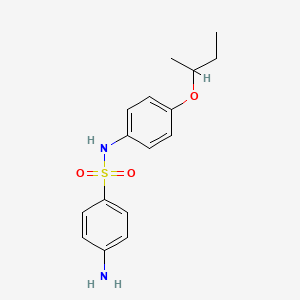
4-Bromo-2,6-dimethoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,6-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H13BrO2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dimethoxy-1,1’-biphenyl can be achieved through several methods. One common synthetic route involves the Suzuki coupling reaction. This method typically uses 2,6-dimethoxybenzoic acid and 4-bromobenzeneboronic acid neopentyl glycol ester as starting materials. The reaction is catalyzed by palladium (II) trifluoroacetate and silver carbonate in dimethyl sulfoxide at 120°C for 2 hours .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-2,6-dimethoxy-1,1’-biphenyl are not widely documented, the Suzuki coupling reaction is a scalable and efficient method that can be adapted for industrial production. The use of palladium catalysts and boronic acid derivatives is common in large-scale organic synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,6-dimethoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy groups can undergo oxidation to form corresponding quinones, and reduction reactions can modify the biphenyl core.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Silver Carbonate: Acts as a base in Suzuki coupling.
Dimethyl Sulfoxide: Solvent for various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with different boronic acids can yield various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,6-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,6-dimethoxy-1,1’-biphenyl involves its ability to participate in various chemical reactions. The bromine atom and methoxy groups influence its reactivity and interaction with other molecules. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-fluoro-2’,6’-dimethoxy-1,1’-biphenyl: Similar structure with a fluorine atom instead of a second methoxy group.
2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl: Contains additional phosphine and isopropyl groups.
Uniqueness
4-Bromo-2,6-dimethoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for versatile chemical transformations and applications in various fields of research.
Eigenschaften
CAS-Nummer |
64461-91-2 |
|---|---|
Molekularformel |
C14H13BrO2 |
Molekulargewicht |
293.15 g/mol |
IUPAC-Name |
5-bromo-1,3-dimethoxy-2-phenylbenzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-8-11(15)9-13(17-2)14(12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI-Schlüssel |
RRXSMHIZNDEYBM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1C2=CC=CC=C2)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13962742.png)




![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)





![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
